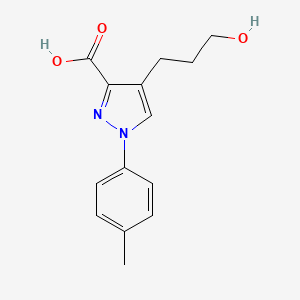![molecular formula C18H18N6O3 B2887687 1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 2195877-88-2](/img/structure/B2887687.png)
1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains carboxamide and phenyl groups .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound is structurally related to pyrimido[4,5-d]pyrimidines, which have been studied for their antimicrobial properties . The presence of the dioxo and phenyl groups could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Anticancer Research
Compounds with a pyrimidine base are known to exhibit anticancer activities . The specific structure of this compound, with its tetrahydropyrimido moiety, might interact with cancer cell DNA or proteins, inhibiting growth or inducing apoptosis.
Alzheimer’s Disease Treatment
The piperidine ring in this compound is a common feature in molecules with acetylcholinesterase inhibitory activity . This suggests potential use in the treatment of Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning.
Antidepressant and Anticonvulsant Effects
Structural analogs of this compound have shown antidepressant and anticonvulsant effects . Research into this compound could lead to the development of new treatments for depression and epilepsy.
Antihypertensive Applications
The structural features of this compound resemble those found in drugs developed for hypertension . It could be explored as a novel antihypertensive agent, potentially acting on vascular smooth muscles or as a diuretic.
Sleep Disorders Management
Compounds with similar structures have been used in the treatment of sleep disorders . This compound could be investigated for its efficacy in treating conditions like insomnia, possibly through interaction with GABA receptors or melatonin pathways.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the antimicrobial activity of similar compounds, it could be interesting to explore its potential as an antibacterial agent .
Wirkmechanismus
Target of Action
The primary targets of the compound “1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide” are currently unknown. This compound is a derivative of pyrimido[4,5-d]pyrimidines , which have been studied for their potential biological applications . .
Mode of Action
Pyrimido[4,5-d]pyrimidines, to which this compound belongs, are known to exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.
Biochemical Pathways
Pyrimido[4,5-d]pyrimidines have been associated with a range of biological applications , suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the compound’s structural similarity to pyrimido[4,5-d]pyrimidines, it may share some of their biological activities . .
Eigenschaften
IUPAC Name |
1-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c19-14(25)11-6-8-23(9-7-11)17-20-10-13-15(21-17)22-18(27)24(16(13)26)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,19,25)(H,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGTXYWTSUKVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

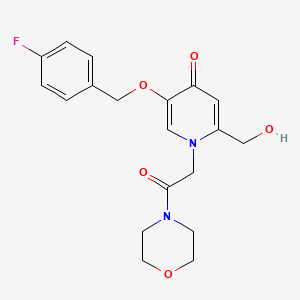

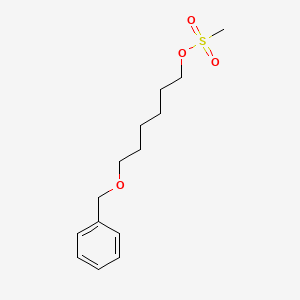
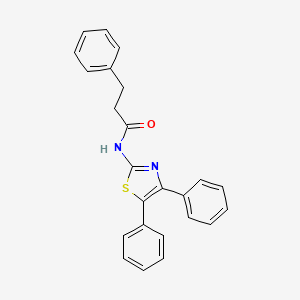
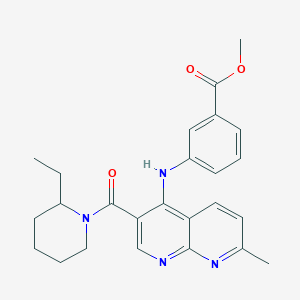
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
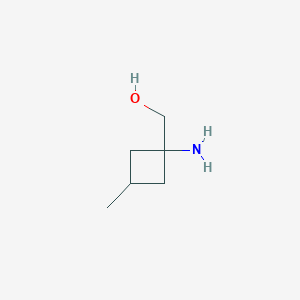
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2887617.png)
![2-benzyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2887618.png)
![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)
